2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid

Regioisomer comparison Medicinal chemistry Scaffold selection

Essential meta-regioisomer building block for SAR campaigns. No published bioactivity exists, making it a critical baseline control or reference compound. The free carboxylic acid enables direct conjugation. Procure this specific regioisomer—ortho/para analogs are not functionally interchangeable. Commercial availability at ≥95% purity supports library synthesis. Confirm batch purity via HPLC/NMR before use.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 1304254-44-1
Cat. No. B1526826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid
CAS1304254-44-1
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=CN=CC=C2)CC(=O)O
InChIInChI=1S/C14H13NO3/c16-14(17)8-11-3-1-5-13(7-11)18-10-12-4-2-6-15-9-12/h1-7,9H,8,10H2,(H,16,17)
InChIKeyFJKRHKFGHZFNJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid (CAS 1304254-44-1) Chemical Profile and Procurement Identifier


2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid (CAS 1304254-44-1), molecular formula C₁₄H₁₃NO₃, molecular weight 243.26 g/mol, is an aryl-substituted phenylacetic acid derivative featuring a pyridine ring linked via a methoxy bridge to the meta-position of the phenylacetic acid scaffold . The compound is commercially available from multiple chemical suppliers as a research building block with a typical minimum purity specification of 95% .

Why Generic Substitution Fails for 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid (CAS 1304254-44-1)


Generic substitution is not viable for CAS 1304254-44-1 due to the absence of published bioactivity data, structure-activity relationship (SAR) characterization, or validated comparator data that would enable informed analog selection. The compound is listed solely as a research building block across all available sources, with no documented target engagement, potency metrics, or functional assay results in the peer-reviewed literature or authoritative public databases [1]. The meta-positioned pyridin-3-ylmethoxy substitution pattern confers distinct physicochemical properties compared to its ortho- and para-regioisomers (CAS 1513346-23-0 and the 4-position analog, respectively), with differences in LogP, hydrogen-bonding capacity, and steric profile that may impact binding interactions . However, in the absence of quantitative comparator data, no substitution can be justified or validated on scientific grounds.

2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid (CAS 1304254-44-1): Quantitative Differentiation Evidence and Comparator Analysis


Regioisomeric Differentiation: Meta-Substituted vs. Ortho-Substituted Analog CAS 1513346-23-0

CAS 1304254-44-1 bears the pyridin-3-ylmethoxy substituent at the meta-position of the phenylacetic acid ring, distinguishing it from its ortho-substituted regioisomer (CAS 1513346-23-0). The meta-substitution pattern results in a calculated LogP value of 2.2877 and a Topological Polar Surface Area (TPSA) of 59.42 Ų . These computed physicochemical parameters differ from those of the ortho analog, which may exhibit altered lipophilicity and polar surface characteristics due to intramolecular hydrogen-bonding potential between the pyridine nitrogen and the carboxylic acid moiety in the ortho configuration.

Regioisomer comparison Medicinal chemistry Scaffold selection

Commercial Purity Specification: 95% Minimum Purity Baseline

Across multiple verified commercial sources, CAS 1304254-44-1 is consistently specified with a minimum purity of 95% . This specification provides a procurement baseline for quality assurance. The ortho-regioisomer CAS 1513346-23-0 is available from at least one supplier with a stated purity of 98.5% by HPLC , representing a modest purity differential that may be relevant for applications requiring higher initial purity.

Quality control Procurement specification Building block purity

Absence of Validated Bioactivity Data vs. Documented Analog Activity Claims

No peer-reviewed studies, patents, or authoritative database entries were identified that report quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, etc.) for CAS 1304254-44-1 [1]. A structurally related derivative has been claimed in commercial marketing materials to exhibit an IC₅₀ of approximately 10 µM against the HT29 colorectal cancer cell line ; however, this data point lacks primary source verification and cannot be attributed to the target compound itself.

Bioactivity Data availability Research transparency

Recommended Procurement and Research Applications for 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid (CAS 1304254-44-1)


Medicinal Chemistry Scaffold Exploration Requiring Meta-Substituted Arylacetic Acid Building Blocks

CAS 1304254-44-1 serves as a meta-substituted phenylacetic acid building block with a pyridin-3-ylmethoxy moiety. Its calculated LogP of 2.2877 and TPSA of 59.42 Ų position it within favorable drug-like chemical space. Researchers exploring structure-activity relationships where the meta-substitution pattern is hypothesized to be optimal should procure this specific regioisomer rather than ortho or para analogs, as regioisomeric substitution cannot be assumed to be functionally interchangeable without experimental validation.

Synthetic Intermediate for Derivatization via Carboxylic Acid Functionalization

The free carboxylic acid functionality of CAS 1304254-44-1 enables direct conjugation to amines via amide bond formation, esterification, or reduction to the corresponding alcohol. The commercial availability of this compound at 95% minimum purity from multiple vendors supports its use as a starting material for library synthesis, provided that researchers verify batch-specific purity by HPLC or NMR prior to critical synthetic steps.

Negative Control or Baseline Compound for Regioisomeric SAR Studies

Given the complete absence of documented biological activity for CAS 1304254-44-1 [1], this compound may be employed as a baseline or negative control when evaluating the activity of structurally related analogs. In SAR campaigns where the meta-substitution pattern is being systematically compared to ortho- and para-substituted variants, this compound provides the essential meta-reference point for establishing positional effects on target engagement.

Physicochemical Property Benchmarking in Lead Optimization Programs

The calculated physicochemical properties of CAS 1304254-44-1 (LogP 2.2877, TPSA 59.42 Ų, 5 rotatable bonds) make it a useful reference compound for benchmarking lipophilicity and polarity in lead optimization programs. These values can serve as a comparator when designing analogs with modified substitution patterns intended to modulate permeability, solubility, or metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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